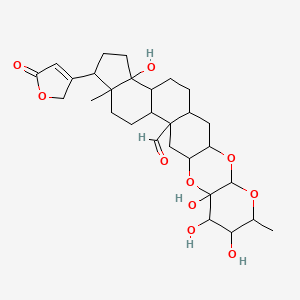

Calotoxin

Description

Properties

CAS No. |

20304-49-8 |

|---|---|

Molecular Formula |

C29H40O10 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

8,9,10,22-tetrahydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3 |

InChI Key |

LYSHVSOMKBORDM-UHFFFAOYSA-N |

SMILES |

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |

Canonical SMILES |

CC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Calotoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity from Calotropis procera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calotoxin, a potent cardiac glycoside isolated from the latex of Calotropis procera, has garnered significant interest within the scientific community for its pronounced cytotoxic and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details experimental protocols for its extraction and purification, presents quantitative data on its distribution and bioactivity, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Calotropis procera, a member of the Asclepiadaceae family, is a shrub found in tropical and subtropical regions of Asia and Africa.[1] It is well-known in traditional medicine for its diverse therapeutic applications.[2] The plant's latex is a rich source of various bioactive compounds, including a class of cardenolides responsible for its toxicity and medicinal properties.[1][2] Among these, this compound stands out as a significant constituent with potent biological activity.[1][2]

This guide focuses specifically on this compound, providing an in-depth technical resource covering its discovery, methods for its isolation and purification from Calotropis procera latex, quantitative analysis of its presence in various plant parts, and a detailed examination of its cytotoxic effects and the underlying signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound varies within different parts of the Calotropis procera plant and is influenced by the extraction method employed. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of this compound in Calotropis procera

| Plant Part | Extraction Method | Concentration (µg/g) | Reference |

| Whole Plant | Unextracted | 190 | [3] |

| Stems | Unextracted | 184 | [3] |

| Leaves | Unextracted | 92 | [3] |

| Pods | Unextracted | 0 | [3] |

| Whole Plant | Hexane Extraction | 225 | [3] |

| Stems | Hexane Extraction | 188 | [3] |

| Leaves | Hexane Extraction | 195 | [3] |

| Pods | Hexane Extraction | 176 | [3] |

Table 2: Cytotoxic Activity of this compound and Related Compounds from Calotropis procera

| Compound/Extract | Cell Line | IC50 Value | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | 0.04 µM | [3] |

| This compound | A549 (Lung Cancer) | Not explicitly stated, but showed potent toxicity | [3] |

| This compound | Human Skin Fibroblasts (Normal Cells) | Higher than cancer cells, indicating selectivity | [4] |

| Chloroform extract of latex | A-549 (Lung Cancer) | 0.985 µM | [5] |

| Chloroform extract of latex | HeLa (Cervical Cancer) | 1.471 µM | [5] |

| Calactin (related cardenolide) | A-549 (Lung Cancer) | 0.036 µM | [5] |

| Calactin (related cardenolide) | HeLa (Cervical Cancer) | 0.083 µM | [5] |

Experimental Protocols

Collection and Initial Processing of Calotropis procera Latex

-

Latex Collection : Latex is collected from the aerial parts of the Calotropis procera plant by making incisions and allowing the milky latex to flow into a collection vessel.[6]

-

Drying : The collected latex is then dried to a powder form for subsequent extraction.[6]

Extraction of this compound

-

Solvent Extraction : The dried latex powder is subjected to sequential solvent extraction. A common method involves initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds, followed by extraction with a more polar solvent such as methanol to extract the cardiac glycosides.[6]

-

Aqueous Suspension : The methanol extract is then concentrated and suspended in water.[6]

Purification of this compound

A multi-step purification process is required to isolate this compound from the crude extract.

TLC is a crucial technique for monitoring the purification process and determining the purity of the isolated fractions.

-

Stationary Phase : Silica gel G plates.[1]

-

Mobile Phase (Solvent System) : A mixture of chloroform and ethanol is commonly used. The ratio can be optimized to achieve the best separation. Reported successful ratios include:

-

Visualization : The spots can be visualized using iodine vapor.[6]

-

Rf Values : The retention factor (Rf) for this compound will vary depending on the exact solvent system and conditions. In a chloroform:ethanol (7:3) system, the reported Rf value for this compound is 0.86.[1]

Column chromatography is the primary method for the preparative isolation of this compound.

-

Stationary Phase : Silica Gel G (mesh size 60-120) is packed into a glass column.[6]

-

Sample Loading : The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.[6]

-

Elution : A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A typical gradient would start with 100% chloroform and gradually increase the percentage of methanol.[6]

-

Fraction Collection : Fractions are collected sequentially as the solvent flows through the column.

-

Fraction Analysis : Each fraction is analyzed by TLC to identify the fractions containing this compound.[6] Fractions with a high concentration of this compound are pooled for further purification.

HPLC can be used for both analytical quantification and preparative purification of this compound.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water is a common mobile phase for the separation of cardiac glycosides.

-

Detection : A PDA (Photodiode Array) detector is used to monitor the elution of compounds.

-

Retention Time : The retention time for this compound will depend on the specific HPLC conditions (column, mobile phase gradient, flow rate).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound's mechanism of inducing apoptosis.

Mechanism of Action

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the cell membrane.

Inhibition of Na+/K+-ATPase

This compound binds to and inhibits the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in the intracellular concentration of sodium ions.

Induction of Apoptosis

The disruption of ion homeostasis triggers a cascade of events culminating in programmed cell death, or apoptosis. The increased intracellular sodium concentration alters the function of the Na+/Ca2+ exchanger, leading to an influx of calcium ions and a rise in intracellular calcium levels. This elevation in cytosolic calcium can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c. Cytochrome c, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

Conclusion

This compound, a cardiac glycoside from Calotropis procera, demonstrates significant cytotoxic activity against various cancer cell lines, with a degree of selectivity for cancer cells over normal cells. Its mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump and subsequent induction of apoptosis, presents a compelling avenue for further investigation in the context of cancer therapy. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this potent natural compound. Further studies are warranted to optimize its isolation and to fully elucidate its complex signaling pathways, paving the way for its potential development as a novel anticancer agent.

References

- 1. wjpls.org [wjpls.org]

- 2. CALOTROPIN, A CYTOTOXIC PRINCIPLE ISOLATED FROM ASCLEPIAS CURASSAVICA L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification, Partial Characterization, and Evaluation of the Antiulcer Activity of Calotropis procera Leaf Lectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1755627A1 - Extracts of latex of calotropis procera and to a method of preparation thereof - Google Patents [patents.google.com]

The Heart of the Milkweed: A Technical Guide to the Natural Sources and Distribution of Calotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calotoxin, a potent cardenolide glycoside, has garnered significant interest within the scientific community for its pronounced cytotoxic and potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and distribution of this compound in plants. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this bioactive compound. This document details quantitative data on this compound concentrations, outlines rigorous experimental protocols for its extraction, purification, and analysis, and visualizes the complex signaling pathways it modulates.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Apocynaceae family, commonly known as the milkweed family. The most well-documented sources are species of the genus Calotropis.

-

Calotropis procera (Apple of Sodom, Sodom apple): This hardy shrub, native to Africa, Western Asia, and the Indian subcontinent, is a principal source of this compound. The toxin is distributed throughout the plant, with the highest concentrations typically found in the latex, a milky white sap exuded upon injury.[1][2][3]

-

Calotropis gigantea (Crown flower): Another prominent source, this large shrub is native to Southeast Asia and is also a significant producer of this compound and other related cardenolides.[4][5][6]

The distribution of this compound within these plants is not uniform. The concentration of the toxin varies between different plant organs, with the latex generally containing the highest levels, followed by the roots, stems, and leaves.[1][2][7] This differential distribution is believed to be a part of the plant's chemical defense mechanism against herbivores.[2]

Quantitative Distribution of Cardenolides in Calotropis Species

The following tables summarize the quantitative data available on the concentration of this compound and related cardenolides in various parts of Calotropis procera and Calotropis gigantea. It is important to note that concentrations can vary based on geographical location, season, and the specific analytical methods employed.

Table 1: Concentration of Cardenolides in Calotropis procera

| Plant Part | Compound | Concentration (µg/g dry weight) | Reference |

| Whole Plant (unextracted) | This compound | 190 | [8] |

| Stems (unextracted) | This compound | 184 | [8] |

| Leaves (unextracted) | This compound | 92 | [8] |

| Pods (unextracted) | This compound | 0 | [8] |

| Whole Plant (hexane extracted) | This compound | 225 | [8] |

| Stems (hexane extracted) | This compound | 188 | [8] |

| Leaves (hexane extracted) | This compound | 195 | [8] |

| Pods (hexane extracted) | This compound | 176 | [8] |

| Latex | Calactin | Varies | [9] |

| Latex | 15-hydroxy calactin | Varies | [9] |

| Leaves | Isorhamnetin glycoside | Varies | [9] |

| Leaves | Rutin | Varies | [9] |

Table 2: Concentration of Cardenolides in Calotropis gigantea

| Plant Part | Compound | Concentration | Reference |

| Latex | Calotropin, this compound, Uscharidin | Significant concentrations | [1] |

| Latex | Calactin | 0.15% | [1] |

| Stem (5-month-old, White Flower Variant) | Calotropin, Uscharin, Uscharidin | Highest concentrations | [3] |

| Stem (9-month-old, White Flower Variant) | Frugoside, Uzarigenin | Peak levels | [3] |

| Root (8-month-old, White Flower Variant) | Calotropagenin | Maximum levels | [3] |

| Leaf (10-month-old, White Flower Variant) | Coroglaucigenin | Maximum levels | [3] |

| Root (11-month-old, Purple Flower Variant) | Asclepin | Maximum level | [3] |

Biosynthesis of this compound

The biosynthesis of this compound, a cardenolide, is a complex process that begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the isoprene building blocks. These precursors lead to the formation of a steroid backbone, which is then subjected to a series of enzymatic modifications, including hydroxylations, oxidations, and glycosylations, to yield the final this compound molecule. The putative biosynthetic pathway for cardenolides in Calotropis procera has been elucidated through transcriptome analysis.[10]

References

- 1. Calotropis gigantea stem bark extract induced apoptosis related to ROS and ATP production in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal Na+–K+–ATPase activity and molecular events downstream of interferon-γ receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoledo.edu [utoledo.edu]

- 9. Orchestrating Intracellular Calcium Signaling Cascades by Phosphosite-Centric Regulatory Network: A Comprehensive Analysis on Kinases CAMKK1 and CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Calotoxin on the Na+/K+-ATPase Pump

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calotoxin, a potent cardenolide cardiac glycoside, exerts its physiological and toxic effects through the specific inhibition of the Na+/K+-ATPase pump, an essential transmembrane enzyme. This technical guide provides a comprehensive overview of the molecular mechanism underlying this inhibition. It details the binding of this compound to the extracellular face of the pump's α-subunit, the consequent stabilization of the E2-P phosphoenzyme intermediate, and the subsequent cascade of events leading to an increase in intracellular calcium concentration. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this critical drug-target interaction.

Introduction to the Na+/K+-ATPase Pump

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for every molecule of ATP hydrolyzed. This electrogenic process is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

The pump is a heterodimeric protein composed of a catalytic α-subunit and a smaller, glycosylated β-subunit which is essential for the structural integrity and membrane insertion of the α-subunit.[2] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides. The pump cycles through two principal conformational states, E1 and E2, as described by the Albers-Post cycle. In the E1 state, the ion-binding sites face the cytoplasm and have a high affinity for Na+. Following ATP-dependent phosphorylation, the pump transitions to the E2 state, where the ion-binding sites are exposed to the extracellular space and exhibit a high affinity for K+.[3]

This compound: A Cardenolide Inhibitor

This compound is a cardenolide, a class of steroid-like compounds derived from plants of the Calotropis genus.[4] It shares a common genin, calotropagenin, with other related cardenolides like calotropin and calactin.[5] These compounds are known for their potent cardiotoxic effects, which stem from their ability to inhibit the Na+/K+-ATPase pump.[4] While the terms this compound and calotropin are sometimes used interchangeably in the literature due to their structural and functional similarities, this guide will focus on the available data for both, noting their close relationship.[4][6]

Mechanism of Action of this compound on Na+/K+-ATPase

The inhibitory action of this compound on the Na+/K+-ATPase pump is a multi-step process involving specific binding, conformational arrest, and downstream cellular effects.

Binding to the Extracellular Domain of the α-Subunit

This compound binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[7] This binding is non-covalent and reversible. Molecular docking studies on the closely related calotropin suggest that the binding pocket is formed by several amino acid residues within the extracellular loops of the α-subunit. Key interactions are predicted to occur with:

-

Thr797 and Gln111: These residues are considered essential for the interaction.[8]

-

Phe783, Leu125, and Ala323: These residues likely contribute to the binding through hydrophobic interactions.[8]

The interaction between the β-hydroxyl group at position 14 of the cardenolide and the amino acid residue Thr797, as well as the interaction between the aldehyde group at position 19 and Gln111, are highlighted as particularly important for binding affinity.[8]

Stabilization of the E2-P Conformation

Upon binding, this compound stabilizes the Na+/K+-ATPase in its phosphorylated E2 conformation (E2-P).[8] This is a state where the pump has released Na+ to the extracellular side and is poised to bind extracellular K+. By locking the enzyme in this state, this compound prevents the conformational changes necessary for K+ binding, dephosphorylation, and the subsequent return to the E1 state. This effectively halts the pumping cycle. This mode of action is classified as uncompetitive inhibition, as this compound binds to the enzyme-substrate (in this case, the phosphorylated enzyme) complex.[8]

Downstream Cellular Consequences

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of intracellular events:

-

Increased Intracellular Sodium: With the pump inhibited, the efflux of Na+ is reduced, leading to its accumulation inside the cell.[7]

-

Reversal of the Na+/Ca2+ Exchanger: The increased intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX). This transporter, which normally extrudes calcium (Ca2+) from the cell, can reverse its direction of transport, leading to an influx of Ca2+.[4]

-

Increased Intracellular Calcium: The net result is an elevation of the intracellular Ca2+ concentration. In cardiac myocytes, this increased Ca2+ availability enhances the force of contraction (positive inotropic effect). However, at toxic concentrations, this can lead to calcium overload, arrhythmias, and cell death.[4]

Quantitative Data

The inhibitory potency of this compound and the closely related calotropin on the Na+/K+-ATPase has been quantified in several studies. The following table summarizes the key parameters.

| Compound | Parameter | Value (µM) | Enzyme Source | Reference |

| Calotropin | IC50 | 0.27 ± 0.06 | Porcine cerebral cortex | [8] |

| Calotropin | Ki | 0.2 | Porcine cerebral cortex | [8] |

| This compound | IC50 | Similar to Calotropin | Not specified in detail | [8] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

The study of this compound's interaction with Na+/K+-ATPase involves several key experimental techniques.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity in the presence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

Materials:

-

Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

-

Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

-

ATP solution

-

This compound solution at various concentrations

-

Ouabain solution (as a control for specific inhibition)

-

Phosphate detection reagent (e.g., a Molybdenum blue-based reagent)

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each this compound concentration, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

-

To the "total activity" wells, add the assay buffer, the enzyme preparation, and the desired concentration of this compound.

-

To the "ouabain-insensitive" wells, add the assay buffer, the enzyme preparation, the same concentration of this compound, and a saturating concentration of ouabain (e.g., 1 mM).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm) after color development.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Radioligand Binding Assay ([3H]Ouabain Binding)

This assay is used to determine the binding affinity of this compound to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, such as [3H]ouabain.

Materials:

-

Isolated Na+/K+-ATPase enzyme preparation

-

Binding Buffer (e.g., Tris-HCl buffer with MgCl2 and inorganic phosphate)

-

[3H]ouabain (radiolabeled ouabain)

-

This compound solution at various concentrations

-

Unlabeled ouabain (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Prepare reaction tubes containing the binding buffer, the enzyme preparation, and a fixed concentration of [3H]ouabain.

-

To a series of tubes, add increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, add a high concentration of unlabeled ouabain to a separate set of tubes.

-

Incubate the tubes at room temperature or 37°C to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound [3H]ouabain.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [3H]ouabain binding against the concentration of this compound to determine the Ki value.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (Na+/K+-ATPase).

General Workflow:

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the Na+/K+-ATPase, typically from a protein data bank (PDB). If a crystal structure with a bound cardiac glycoside is available, this can be used as a reference.

-

Prepare the 3D structure of this compound.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Binding Site Definition:

-

Identify the putative binding site on the extracellular surface of the α-subunit based on experimental data for other cardiac glycosides.

-

-

Docking Simulation:

-

Use a docking software (e.g., AutoDock, GOLD, MOE) to generate a series of possible binding poses of this compound within the defined binding site.

-

The software will score each pose based on a scoring function that estimates the binding energy.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding site.

-

Visualizations

Signaling Pathway of this compound Action

References

- 1. Toxin-resistant isoforms of Na+/K+-ATPase in snakes do not closely track dietary specialization on toads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Changes in the Catalytic Cycle of the Na+,K+-ATPase Studied by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calotropin - Wikipedia [en.wikipedia.org]

- 5. This compound | C29H40O10 | CID 56840852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calotropin and corotoxigenin 3-O-glucopyranoside from the desert milkweed Asclepias subulata inhibit the Na+/K+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Calotoxin: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calotoxin, a cardenolide glycoside isolated from plants of the Calotropis genus, has garnered significant interest within the scientific community for its potent cytotoxic and pro-apoptotic activities across various cancer cell lines. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the plasma membrane Na+/K+-ATPase, a critical ion pump. This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can culminate in cell death. This technical guide provides a comprehensive overview of the biological activity of this compound in different cell lines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. While research on this compound is ongoing, this document synthesizes the current understanding to aid researchers and professionals in the fields of oncology and drug development.

Data Presentation: Cytotoxic Activity of this compound and Related Cardenolides

The cytotoxic effects of this compound and the closely related cardenolide, Calotropin, have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The available data is summarized in the table below. It is important to note that more extensive quantitative data is available for Calotropin, and its activities are often considered indicative of the potential of this compound due to their structural and mechanistic similarities.

| Compound | Cell Line | Cell Type | IC50 Value | Reference |

| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | 0.08 µM (approx.) | [1] |

| Calotropin | A172 | Human Glioblastoma | Not specified | |

| Calotropin | U251 | Human Glioblastoma | Not specified | |

| Calotropin | A549 | Human Lung Adenocarcinoma | 38.46 ± 1.16 µM (48h) | |

| Calotropin | A549/CDDP | Cisplatin-resistant Human Lung Adenocarcinoma | 0.33 ± 0.06 µM (48h) | |

| Calotropin | HT-29 | Human Colorectal Adenocarcinoma | Dose-dependent inhibition (0.2–10 µM, 24h) | |

| Calotropin | HCT116 | Human Colorectal Adenocarcinoma | Dose-dependent inhibition (0.2–10 µM, 24h) | |

| Calotropin | K562 | Human Chronic Myeloid Leukemia | Dose-dependent | [2] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the investigation of this compound's biological activity.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[3][4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve of cell viability versus drug concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound.[6]

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Mechanisms of Action

The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium concentration, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion homeostasis triggers several downstream signaling cascades, ultimately leading to apoptosis.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of this compound-induced cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[7][8][9] this compound treatment can lead to a shift in the balance towards pro-apoptotic proteins.

dot

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Investigating this compound's Cytotoxicity

A typical experimental workflow to characterize the cytotoxic effects of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and LD50 of Calotoxin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calotoxin, a potent cardenolide cardiac glycoside found in plants of the Calotropis genus, exhibits significant toxicity primarily through the inhibition of the Na+/K+-ATPase pump. This disruption of cellular ion homeostasis leads to a cascade of events culminating in cardiotoxicity and, at sufficient doses, lethality. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its lethal dose (LD50) in various animal models. Due to the limited availability of LD50 data for isolated this compound, this document also includes toxicity data for extracts of Calotropis species, which contain this compound as a major toxic principle. Detailed experimental methodologies and a visualization of the proposed signaling pathway for this compound-induced toxicity are also presented to aid researchers in the fields of toxicology and drug development.

Introduction

This compound is a C29 steroid derivative belonging to the cardenolide class of cardiac glycosides. It is predominantly isolated from the latex and leaves of Calotropis procera and Calotropis gigantea, commonly known as milkweeds.[1] These plants have a long history in traditional medicine, but their inherent toxicity, largely attributable to this compound and related compounds like calotropin and uscharin, poses a significant risk of poisoning to both humans and livestock.[1][2] The primary mechanism of action of this compound is the inhibition of the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane enzyme essential for maintaining cellular electrochemical gradients.[3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and subsequent cardiotoxic effects.[3] Understanding the detailed toxicological profile and lethal doses of this compound is crucial for risk assessment, the development of potential therapeutic applications of cardiac glycosides, and the management of accidental poisonings.

Toxicological Profile

The toxic effects of this compound are multisystemic, with the cardiovascular system being the primary target. Ingestion or administration of this compound or Calotropis extracts can lead to a range of clinical signs and pathological changes in various animal models.

Clinical Signs of Toxicity: Animals exposed to toxic doses of this compound or Calotropis extracts exhibit a range of symptoms, including:

-

Cardiovascular: Tachycardia (initially), bradycardia, arrhythmias, and ultimately cardiac failure.[4]

-

Neurological: Depression, apathy, muscular weakness, loss of muscle control, ataxia, dilated pupils, and in severe cases, tetanic convulsions and coma.[4]

-

Gastrointestinal: Abdominal pain, bloating, salivation, stomatitis, vomiting, and diarrhea.[4]

-

Respiratory: Dyspnea (difficulty breathing) and respiratory paralysis.[4]

-

Other: Urination and general loss of condition.[4]

Pathological Findings: Post-mortem examinations of animals poisoned with this compound or Calotropis extracts reveal significant damage to multiple organs:

-

Heart: Hemorrhages and myocardial damage.[4]

-

Lungs: Congestion and hemorrhages.[4]

-

Liver, Kidneys, and Intestines: Congestion and degenerative changes.[4]

-

Brain: Pathological changes have been observed.[4]

-

Metabolic Changes: Increased concentrations of total lipids in the liver, heart, and kidneys have been reported in sheep.[4]

LD50 of this compound and Calotropis Extracts

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Limited data is available for the LD50 of isolated this compound. However, several studies have determined the LD50 of extracts from Calotropis species, which contain this compound as a key toxic component.

LD50 of Isolated this compound

The available data for the LD50 of isolated this compound is sparse and primarily focuses on the intravenous route in cats.

Table 1: LD50 of Isolated this compound

| Animal Model | Route of Administration | LD50 Value |

| Cat | Intravenous (IV) | 112 µg/kg[4] |

LD50 of Calotropis Plant Extracts

Toxicity studies on extracts of Calotropis procera and Calotropis gigantea provide valuable insights into the toxic potential of this compound in a natural matrix.

Table 2: LD50 of Calotropis Plant Extracts

| Plant Species | Extract Type | Animal Model | Route of Administration | LD50 Value |

| Calotropis procera | Aqueous Leaf Extract | Rat | Intraperitoneal (IP) | 774 mg/kg[5][6] |

| Calotropis procera | Aqueous Leaf Extract | Rabbit | Oral | 2435.25 mg/kg[7] |

| Calotropis gigantea | Ethanolic Flower Extract | Mouse & Rat | Oral | > 2000 mg/kg[8] |

Note: The toxicity of plant extracts can vary depending on the plant's geographical origin, season of collection, and the extraction method used. The concentrations of this compound and other cardiac glycosides in these extracts were not always specified in the cited studies.

Experimental Protocols

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is a common method for determining the LD50 and provides a balance between statistical power and the number of animals used.

Objective: To determine the acute oral LD50 of a test substance.

Animal Model:

-

Species and Strain: Wistar rats or Swiss albino mice are commonly used.

-

Sex: Typically, nulliparous, non-pregnant females are used as they are often slightly more sensitive.

-

Age: Young adults (e.g., 8-12 weeks old).

-

Weight: Animals should be of a uniform weight range.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

Housing and Feeding:

-

Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity, and a 12-hour light/dark cycle.

-

Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

Dosing:

-

Test Substance Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a weak organic solvent if necessary).

-

Dose Selection: A starting dose is selected based on available information or a preliminary range-finding study. The default starting dose is often 175 mg/kg.

-

Administration: The test substance is administered as a single dose by gavage using a stomach tube. The volume administered should be minimized.

Procedure:

-

A single animal is dosed at the selected starting dose.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives: The next animal is dosed at a higher dose level (the dose progression factor is typically 3.2).

-

If the animal dies: The next animal is dosed at a lower dose level.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

Observations:

-

Clinical Signs: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

-

Mortality: The time of death is recorded as precisely as possible.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a compound like this compound.

Figure 1: Generalized experimental workflow for an acute toxicity study.

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is the Na+/K+-ATPase pump. Inhibition of this enzyme disrupts the sodium and potassium gradients across the cell membrane, leading to a series of downstream events that culminate in cellular dysfunction and apoptosis, particularly in cardiomyocytes.

The proposed signaling cascade initiated by this compound is as follows:

-

Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its pumping activity.

-

Increased Intracellular Sodium: The inhibition of the pump leads to an accumulation of sodium ions (Na+) inside the cell.

-

Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in calcium (Ca2+) extrusion and an increase in intracellular Ca2+ levels.[3]

-

Activation of Downstream Signaling: The altered ionic environment and the interaction of this compound with the Na+/K+-ATPase can trigger several signaling pathways. One proposed pathway involves the activation of Src, a non-receptor tyrosine kinase.[3]

-

MAPK/ERK Pathway Activation: Activated Src can then lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2).[3]

-

Induction of Apoptosis: The activation of these signaling cascades can lead to the expression of pro-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3] The orphan nuclear receptor Nur77 has also been implicated in this process, being activated by the p38 and ERK1/2 signaling pathways.[3]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound-induced apoptosis.

Figure 2: Proposed signaling pathway of this compound-induced cardiotoxicity and apoptosis.

Conclusion

This compound is a highly toxic cardiac glycoside with a well-defined primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump. While specific LD50 data for isolated this compound is limited to the intravenous route in cats, studies on Calotropis extracts provide valuable information on its toxic potential in other species and via other routes of administration. The clinical signs of this compound poisoning are severe and affect multiple organ systems, with cardiotoxicity being the most prominent and life-threatening effect. The downstream signaling pathways leading to apoptosis are beginning to be elucidated, involving Src, MAPK/ERK, and Nur77. Further research is warranted to establish a more comprehensive LD50 profile for isolated this compound in various animal models and to further delineate the intricate signaling networks involved in its toxicity. This knowledge will be invaluable for a better understanding of its toxicological risks and for exploring the potential therapeutic applications of this and other cardiac glycosides.

References

- 1. A review on phytochemical constituents and pharmacological potential of Calotropis procera - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06703F [pubs.rsc.org]

- 2. Calotropis poisoning with severe cardiac toxicity A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calotropin and corotoxigenin 3-O-glucopyranoside from the desert milkweed Asclepias subulata inhibit the Na+/K+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C29H40O10 | CID 56840852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjpsonline.com [wjpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

Calotoxin and its role in plant defense mechanisms

An In-depth Technical Guide on its Chemistry, Biosynthesis, and Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calotoxin, a potent cardiac glycoside with significant implications in plant defense and potential pharmacological applications. The document details its chemical properties, biosynthesis, mechanism of action, and the intricate signaling pathways that govern its production in plants. Furthermore, it presents a compilation of experimental protocols for the extraction, quantification, and bioactivity assessment of this compound.

Introduction to this compound

This compound is a cardenolide, a class of naturally occurring steroids characterized by a five-membered lactone ring.[1] It is predominantly found in plants belonging to the Calotropis genus, such as Calotropis gigantea and Calotropis procera, commonly known as milkweeds.[2][3] These plants utilize a milky latex rich in this compound and other cardiac glycosides as a primary defense mechanism against herbivores and pathogens.[3][4] The high toxicity of this compound makes it a subject of interest for its potential applications in pest control and as a lead compound in drug discovery.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C29H40O10 and a molecular weight of 548.6 g/mol .[5][6] Its structure features a steroid nucleus attached to a sugar moiety and a butenolide ring, which is characteristic of cardenolides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H40O10 | [5][6] |

| Molecular Weight | 548.6 g/mol | [6] |

| IUPAC Name | (1R,3aS,3bR,5aS,7R,9aS,9bS,11aR)-3a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxotetrahydrofuran-3-yl)-hexadecahydro-7H-cyclopenta[a]phenanthrene-3,4-dione | |

| CAS Number | 20304-49-8 | [7] |

| Appearance | Crystalline solid |

Role in Plant Defense Mechanisms

This compound plays a crucial role in the chemical defense strategy of Calotropis species. The latex containing this compound is exuded upon tissue damage, acting as a potent deterrent and toxin to a wide range of herbivores.

Anti-herbivore Activity

The primary defense role of this compound is to protect the plant from being consumed by herbivores. Ingestion of this compound can lead to a variety of toxic effects in animals, including muscular weakness, respiratory paralysis, and coma.[7] However, some specialized insects, such as the monarch butterfly (Danaus plexippus), have evolved mechanisms to sequester these toxins from their host plants and use them for their own defense against predators.[8]

Antimicrobial and Antifungal Activity

In addition to its anti-herbivore properties, this compound and the latex of Calotropis species have demonstrated significant antimicrobial and antifungal activities.[9] This suggests a broader role for this compound in protecting the plant against pathogenic microorganisms.

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific plant part, and the environmental conditions.

Table 2: Concentration of this compound in Calotropis procera

| Plant Part | Concentration (µg/g) | Extraction Method | Reference |

| Whole Plant | 190 | Unextracted | [2] |

| Stems | 184 | Unextracted | [2] |

| Leaves | 92 | Unextracted | [2] |

| Pods | 0 | Unextracted | [2] |

| Whole Plant | 225 | Hexane Extraction | [2] |

| Stems | 188 | Hexane Extraction | [2] |

| Leaves | 195 | Hexane Extraction | [2] |

| Pods | 176 | Hexane Extraction | [2] |

Table 3: Toxicity of this compound

| Organism | Route of Administration | LD50 | Reference |

| Cat | Intravenous | 112 µg/kg | [7] |

Biosynthesis of this compound

The biosynthesis of cardenolides like this compound is a complex process that is not yet fully elucidated. However, it is believed to be similar to the biosynthesis of other cardiac glycosides, such as digitoxin.[1] The pathway likely originates from the isoprenoid pathway, leading to the formation of a steroidal precursor.

The biosynthesis is thought to proceed via the pregnane pathway, where cholesterol is converted to pregnenolone and then to progesterone.[1] A series of hydroxylation, oxidation, and glycosylation steps then lead to the final this compound molecule. The regulation of this pathway is tightly controlled and can be induced by various stress factors, including herbivory and pathogen attack.

Signaling Pathways in this compound Induction

The production of this compound as a defense response is triggered by a complex signaling cascade initiated by herbivore damage or pathogen recognition.

Early Signaling Events

Upon tissue damage by an herbivore, a rapid influx of calcium ions (Ca2+) into the cytosol is one of the earliest signaling events.[10][11] This Ca2+ signature is decoded by calcium-dependent protein kinases (CDPKs), which then activate downstream signaling components.[10] Concurrently, mitogen-activated protein kinase (MAPK) cascades are activated, further amplifying the defense signal.[2][5][6]

Jasmonate and Salicylate Signaling

The jasmonate (JA) signaling pathway plays a central role in mediating defense responses against chewing herbivores.[12][13][14] The initial signals of Ca2+ influx and MAPK activation lead to the biosynthesis of jasmonic acid.[15] JA then derepresses transcription factors that activate the expression of genes involved in the biosynthesis of defense compounds, including terpenoids, the precursors to cardenolides.[13][16][17] The salicylic acid (SA) pathway is primarily involved in defense against biotrophic pathogens and often acts antagonistically to the JA pathway.[12][18]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioassay of this compound.

Extraction and Purification of this compound from Calotropis procera Latex

This protocol describes a method for the isolation and purification of this compound from the latex of Calotropis procera.

Materials:

-

Fresh latex from Calotropis procera

-

Petroleum ether

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass columns for chromatography

Procedure:

-

Latex Collection and Drying: Collect fresh latex from the aerial parts of C. procera in a clean glass container. Allow the latex to air-dry completely to obtain a solid residue.

-

Solvent Extraction:

-

Grind the dried latex into a fine powder.

-

Extract the powder with petroleum ether to remove nonpolar compounds. Discard the petroleum ether extract.

-

Extract the remaining residue with methanol. This methanol extract will contain the cardiac glycosides.

-

-

Fractionation:

-

Concentrate the methanol extract using a rotary evaporator.

-

Subject the concentrated extract to solvent-solvent partitioning between chloroform and water. The cardiac glycosides will preferentially partition into the chloroform layer.

-

-

Column Chromatography:

-

Concentrate the chloroform fraction.

-

Prepare a silica gel column packed in chloroform.

-

Load the concentrated chloroform extract onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

-

TLC Analysis:

-

Collect fractions from the column and monitor the separation using TLC.

-

Use a solvent system of chloroform:methanol (e.g., 9:1 v/v) to develop the TLC plates.

-

Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Purification:

-

Pool the fractions containing the compound with the same Rf value as a this compound standard.

-

Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound.

-

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts using HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

This compound standard of known purity

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation:

-

Accurately weigh the plant extract to be analyzed.

-

Dissolve the extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and increase to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 218 nm

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Bioassay for Insecticidal Activity against Spodoptera frugiperda (Fall Armyworm)

This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of this compound against Spodoptera frugiperda larvae.

Materials:

-

Spodoptera frugiperda larvae (e.g., 3rd instar)

-

Fresh corn or cabbage leaves

-

This compound dissolved in a suitable solvent (e.g., ethanol or acetone) with a surfactant (e.g., Triton X-100)

-

Petri dishes

-

Filter paper

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent with a constant concentration of surfactant (e.g., 0.1%). A control solution containing only the solvent and surfactant should also be prepared.

-

Leaf-Dip Assay:

-

Cut leaf discs of a uniform size.

-

Dip each leaf disc into a test solution for a fixed period (e.g., 10 seconds).

-

Allow the leaf discs to air dry.

-

-

Exposure:

-

Place one treated leaf disc in each Petri dish lined with moist filter paper.

-

Introduce one S. frugiperda larva into each Petri dish.

-

-

Incubation and Observation:

-

Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C and 60% RH).

-

Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Bioassay for Antifungal Activity against Fusarium oxysporum

This protocol details a method to assess the antifungal activity of this compound against the phytopathogenic fungus Fusarium oxysporum using the poisoned food technique.

Materials:

-

Pure culture of Fusarium oxysporum

-

Potato Dextrose Agar (PDA) medium

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes

Procedure:

-

Preparation of Test Medium:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave it.

-

Cool the medium to about 45-50°C.

-

Add different concentrations of the this compound stock solution to the molten PDA to achieve the desired final concentrations. A control plate with the solvent alone should also be prepared.

-

-

Inoculation:

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing F. oxysporum culture in the center of each PDA plate.

-

-

Incubation and Observation:

-

Incubate the plates at a suitable temperature (e.g., 28°C) in the dark.

-

Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.

-

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

% Inhibition = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Determine the MIC (Minimum Inhibitory Concentration) as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

Conclusion

This compound is a formidable chemical weapon in the arsenal of Calotropis plants, providing robust protection against a variety of biological threats. Its potent cardiotonic properties, while serving as a powerful deterrent in nature, also present opportunities for pharmacological research and development. The detailed understanding of its biosynthesis and the signaling pathways that regulate its production can pave the way for metabolic engineering approaches to enhance its production for various applications. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the biological activities and potential uses of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. MAP kinase signalling: interplays between plant PAMP- and effector-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium and secondary CPK signaling in plants in response to herbivore attack. | Semantic Scholar [semanticscholar.org]

- 4. EP1755627A1 - Extracts of latex of calotropis procera and to a method of preparation thereof - Google Patents [patents.google.com]

- 5. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. heribert-hirt.org [heribert-hirt.org]

- 7. researchgate.net [researchgate.net]

- 8. iscientific.org [iscientific.org]

- 9. Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Signaling in Plant-Insect Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]

- 13. researchgate.net [researchgate.net]

- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Localized Response of De Novo Terpenoid Emissions Through the Jasmonate Signaling Cascade in Two Main European Tree Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unito.it [iris.unito.it]

A Historical and Technical Guide to Calotoxin-Containing Plants: Traditional Uses and Modern Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants of the genus Calotropis, notably Calotropis gigantea and Calotropis procera, have been integral to traditional medicine systems across Asia and Africa for centuries.[1][2][3] These plants are recognized for their production of a milky latex rich in a variety of bioactive compounds, chief among them being the cardiac glycoside calotropin.[4][5][6] Historically, these plants have been a double-edged sword, utilized both for their therapeutic properties in a wide range of ailments and recognized for their potent toxicity.[5][6] This technical guide provides a comprehensive overview of the historical and traditional uses of calotoxin-containing plants, alongside a modern understanding of their pharmacology, toxicology, and the experimental methodologies used to investigate them. The information is tailored for researchers, scientists, and drug development professionals, aiming to bridge the gap between ethnobotanical knowledge and contemporary scientific exploration.

Traditional Medicinal Uses

The traditional applications of Calotropis species are extensive and varied, with different parts of the plant being used to treat a multitude of conditions. The latex, leaves, roots, and flowers have all been employed in traditional remedies.[7][8]

Ethnobotanical records indicate the use of Calotropis for treating ailments such as:

-

Dermatological conditions: Eczema, leprosy, skin infections, and wounds.[5][9]

-

Respiratory ailments: Asthma, cough, and cold.[9]

-

Gastrointestinal disorders: Indigestion, diarrhea, dysentery, and cholera.[7][9]

-

Pain and Inflammation: Rheumatism, joint pain, and swelling.[8][9]

-

Other conditions: Fever, elephantiasis, nausea, vomiting, and even as an antidote for snakebites.[7][9]

The mode of administration in traditional practices is diverse and includes topical application of the latex or warmed leaves, oral ingestion of extracts or powdered plant parts, and inhalation of smoke from burning leaves.[7][8] For instance, a common practice for joint pain involves warming the leaves, often coated with oil, and applying them as a poultice to the affected area.[8] The latex has been directly applied to wounds to promote healing and to treat skin infections.[7]

Quantitative Data on Bioactive Compounds

While traditional knowledge provides a rich qualitative account of the uses of Calotropis species, modern analytical techniques have allowed for the quantification of their key bioactive constituents. The concentration of cardiac glycosides, including calotropin and its analogs, varies significantly between different plant parts.

| Plant Part | Bioactive Compound Class | Concentration ( g/100 g of extract) | Plant Species | Reference |

| Latex | Cardenolides (e.g., Calactin) | Highest Concentration | Calotropis procera | [1] |

| Leaves | Cardenolides (e.g., Calactin) | Lower than Latex | Calotropis procera | [1] |

| Roots | Cardenolides (e.g., Calactin) | Lower than Latex and Leaves | Calotropis procera | [1] |

| Branches | Cardenolides (e.g., Calactin) | Lower than Latex and Leaves | Calotropis procera | [1] |

| Flowers | Cardenolides (e.g., Calactin) | Lowest Concentration | Calotropis procera | [1] |

| Leaves | Flavonoids (e.g., Isorhamnetin derivatives, Rutin) | High Abundance | Calotropis procera | [1] |

Experimental Protocols

The scientific investigation of calotropin and its parent plants involves a range of experimental procedures, from extraction and isolation to bioactivity and toxicological assessment.

Extraction and Isolation of Calotropin

A general protocol for the extraction and isolation of calotropin from Calotropis species is as follows:

-

Plant Material Collection and Preparation: Fresh plant parts (e.g., leaves, latex) are collected, washed, and shade-dried. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to successive solvent extraction using a Soxhlet apparatus. A common solvent sequence starts with non-polar solvents like petroleum ether or hexane to remove lipids, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and finally methanol or ethanol to extract the glycosides.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. The column is eluted with a gradient of solvents, and the collected fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing the presence of cardiac glycosides are further purified using methods like preparative high-performance liquid chromatography (HPLC) to isolate pure calotropin.

-

Characterization: The structure of the isolated calotropin is confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of calotropin are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of calotropin for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Toxicity Study

Acute and sub-acute toxicity studies in animal models (e.g., rats or mice) are crucial to determine the safety profile of calotropin-containing extracts:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

-

Acute Toxicity (LD50 Determination): A single, high dose of the extract is administered orally to different groups of animals. The animals are observed for mortality and signs of toxicity over a 14-day period. The median lethal dose (LD50) is then calculated.

-

Sub-acute Toxicity: Animals are administered the extract orally at different dose levels daily for a period of 28 days.

-

Monitoring: Throughout the study, animals are monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.

-

Hematological and Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of hematological and biochemical parameters.

-

Histopathological Examination: Organs such as the liver, kidney, and heart are collected, weighed, and subjected to histopathological examination to assess any tissue damage.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of calotropin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies on the method - ethnobotany of calotropis gigantea and C.procera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nepjol.info [nepjol.info]

- 4. phytojournal.com [phytojournal.com]

- 5. iomcworld.com [iomcworld.com]

- 6. A review on phytochemical constituents and pharmacological potential of Calotropis procera - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06703F [pubs.rsc.org]

- 7. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. tandfonline.com [tandfonline.com]

Physicochemical Characteristics of Calotoxin: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calotoxin, a potent cardenolide glycoside isolated from plants of the Calotropis genus, has garnered significant interest in the scientific community for its pronounced cytotoxic and potential therapeutic properties. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This disruption triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols, and an exploration of its known signaling pathways to aid researchers in designing robust and effective experimental studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its successful application in experimental settings. This data informs decisions on solvent selection, storage conditions, and analytical method development. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C29H40O10 | --INVALID-LINK-- |

| Molecular Weight | 548.6 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in ethanol and DMSO. Sparingly soluble in water. Quantitative solubility data is not readily available and should be determined empirically for specific experimental needs. | General knowledge based on similar compounds |

| Stability | Stability is influenced by pH and temperature. The latex of Calotropis gigantea shows pH variations from 7.2 to 8.1 between 25°C and 45°C, suggesting that the stability of its constituents, including this compound, may be pH and temperature-dependent.[1] | |

| Isoelectric Point (pI) | Not experimentally determined. Can be predicted using computational tools, though experimental verification is recommended. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, quantification, and biological evaluation of this compound.

Extraction and Purification of this compound from Calotropis procera Latex

The latex of Calotropis procera is a rich source of this compound and other cardiac glycosides. The following protocol outlines a general procedure for its extraction and purification.

Materials:

-

Fresh latex from Calotropis procera

-

Petroleum ether

-

Chloroform

-

Methanol

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Iodine vapor chamber

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Latex Collection and Drying: Collect fresh latex from the aerial parts of Calotropis procera. The latex is then dried under shade to obtain a solid material.[2]

-

Solvent Extraction:

-

Subject the dried latex to extraction with methanol.[3]

-

Perform a sequential solvent extraction of the methanol extract, starting with a non-polar solvent like petroleum ether, followed by a mixture of petroleum ether and chloroform, and then with increasing concentrations of methanol in chloroform.[3]

-

-

Column Chromatography:

-

Fraction Analysis by TLC:

-

Collect the eluted fractions and analyze them using TLC on silica gel G plates.

-

Use a mobile phase of chloroform:methanol (e.g., 4:1 v/v).[3]

-

Visualize the separated spots by placing the TLC plate in an iodine vapor chamber.[3]

-

Pool the fractions containing the spot corresponding to this compound based on comparison with a standard, if available, or by further analytical characterization.

-

-

HPLC Purification:

-

Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

-

Develop a suitable gradient elution method using solvents such as acetonitrile and water, often with a small percentage of an acid like formic acid to improve peak shape.

-

Quantification of this compound by HPLC-UV

A validated HPLC-UV method is essential for the accurate quantification of this compound in extracts and purified samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-